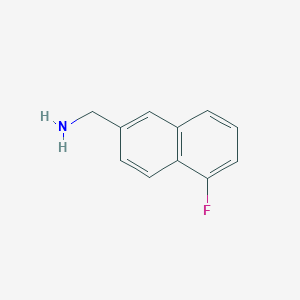

(5-Fluoronaphthalen-2-yl)methanamine

Beschreibung

(5-Fluoronaphthalen-2-yl)methanamine is a fluorinated aromatic amine characterized by a naphthalene core substituted with a fluorine atom at position 5 and a methanamine (-CH2NH2) group at position 2 (Figure 1). The fluorine substituent enhances the compound’s electronic properties, influencing its lipophilicity and metabolic stability, while the methanamine group provides a reactive site for interactions with biological targets or further derivatization .

For example, structurally related compounds, such as phenyl(2-naphthyl)amine (FNA), have been studied for their chromatographic behavior and biological activity .

Eigenschaften

Molekularformel |

C11H10FN |

|---|---|

Molekulargewicht |

175.20 g/mol |

IUPAC-Name |

(5-fluoronaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10FN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2 |

InChI-Schlüssel |

ITEIJCOPQOIDEV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)CN)C(=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoronaphthalen-2-yl)methanamine typically involves the following steps:

Bromination: Starting with naphthalene, bromination is carried out to introduce a bromine atom at the desired position.

Fluorination: The brominated naphthalene undergoes a nucleophilic substitution reaction with a fluorinating agent to replace the bromine atom with a fluorine atom.

Amination: The fluorinated naphthalene is then subjected to a reaction with ammonia or an amine source to introduce the amine group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Fluoronaphthalen-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Fluoronaphthalen-2-yl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (5-Fluoronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Fluorine vs. Non-Fluorinated Analogs

- Phenyl(2-naphthyl)amine (FNA) : Lacks the fluorine atom but shares the naphthylamine backbone. FNA exhibits distinct chromatographic retention times compared to fluorinated derivatives, suggesting higher polarity due to the absence of fluorine .

Position of Substituents

Core Structure Variations

Naphthalene vs. Furan/Phenyl Cores

- (5-Phenylfuran-2-yl)methanamine : Features a furan ring instead of naphthalene. The furan’s oxygen atom introduces polarity, reducing clogP (calculated logP = 5.14) compared to naphthalene derivatives. However, furan-based compounds showed moderate SIRT2 inhibition (e.g., compound 21: 33% inhibition at 10 µM) .

- Imidazole-based methanamines: Compounds like 1-(1H-imidazol-2-yl)methanamine exhibit different electronic profiles due to the imidazole’s aromatic nitrogen atoms, favoring interactions with adenosine receptors .

Linker Groups and Functional Moieties

- Urea vs. Thiourea Linkers : In (5-phenylfuran-2-yl)methanamine derivatives, urea linkers (e.g., compound 21) demonstrated superior SIRT2 inhibition (33 ± 3% at 10 µM) compared to thiourea-linked analogs (23 ± 3%), likely due to enhanced hydrogen-bonding capacity .

- Amide vs. Hydroxamic Acid Linkers : Amide-linked derivatives (e.g., compound 49) showed reduced activity, emphasizing the urea group’s critical role in SIRT2 binding .

Table 1: Key Properties of Selected Methanamine Derivatives

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.